molecular formula C10H9ClO2 B1366233 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one CAS No. 55579-90-3

7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one

Cat. No.: B1366233
CAS No.: 55579-90-3
M. Wt: 196.63 g/mol
InChI Key: SWNUBBODNFTNPC-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol It is characterized by a benzoxepin ring structure with a chlorine atom at the 7th position and a ketone group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxybenzyl alcohol in the presence of a base, followed by cyclization to form the benzoxepin ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxepin derivatives, which can have different functional groups replacing the chlorine atom or modifying the ketone group .

Scientific Research Applications

7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one is unique due to its specific ring structure and the presence of both a chlorine atom and a ketone group.

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNUBBODNFTNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408227
Record name 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55579-90-3
Record name 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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